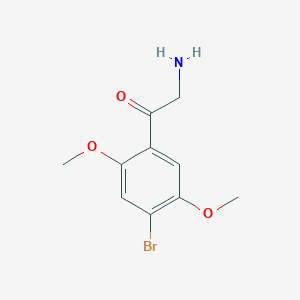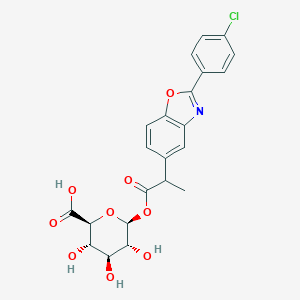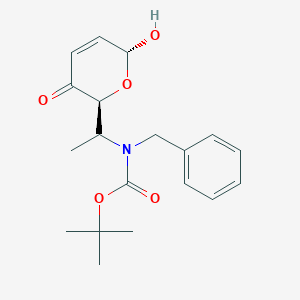
2-Ethyl-3-methylquinoxalin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methylquinoxalin-5-amine (EMQA) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. EMQA is a derivative of quinoxaline, which is a nitrogen-containing aromatic compound that has been extensively studied for its diverse biological activities. EMQA exhibits unique properties that make it a promising candidate for various research applications, including drug discovery, biochemistry, and biotechnology.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-methylquinoxalin-5-amine is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzymes involved in disease progression, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. 2-Ethyl-3-methylquinoxalin-5-amine has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Effets Biochimiques Et Physiologiques
2-Ethyl-3-methylquinoxalin-5-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Ethyl-3-methylquinoxalin-5-amine can inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of enzymes involved in disease progression. 2-Ethyl-3-methylquinoxalin-5-amine has also been shown to have protective effects against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-3-methylquinoxalin-5-amine has several advantages for use in laboratory experiments. It is a stable and relatively simple compound that can be easily synthesized in high purity. 2-Ethyl-3-methylquinoxalin-5-amine is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, 2-Ethyl-3-methylquinoxalin-5-amine has some limitations, including its potential toxicity at high concentrations and its limited solubility in organic solvents.
Orientations Futures
There are several potential future directions for research on 2-Ethyl-3-methylquinoxalin-5-amine. One promising area is in the development of new drugs for the treatment of cancer and other diseases. 2-Ethyl-3-methylquinoxalin-5-amine has been shown to have significant activity against cancer cells in vitro, and further studies are needed to investigate its potential as a therapeutic agent in vivo. Another area of research is in the development of new biotechnological applications for 2-Ethyl-3-methylquinoxalin-5-amine, including the development of biosensors and other diagnostic tools. Finally, further studies are needed to investigate the potential toxicity and safety of 2-Ethyl-3-methylquinoxalin-5-amine, particularly at high concentrations.
Méthodes De Synthèse
2-Ethyl-3-methylquinoxalin-5-amine can be synthesized through various methods, including the condensation of 2-ethyl-3-methylquinoxaline with hydroxylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 2-ethyl-3-methylquinoxaline with nitrous acid, followed by reduction with sodium borohydride. These methods have been reported to yield high purity 2-Ethyl-3-methylquinoxalin-5-amine with good yields.
Applications De Recherche Scientifique
2-Ethyl-3-methylquinoxalin-5-amine has been extensively studied for its potential applications in scientific research. One of the most promising applications is in drug discovery, where 2-Ethyl-3-methylquinoxalin-5-amine has been shown to exhibit significant activity against various diseases, including cancer, diabetes, and neurodegenerative disorders. 2-Ethyl-3-methylquinoxalin-5-amine has also been used in biochemical and biotechnological research, where it has been shown to have a variety of effects on cellular processes, including the regulation of gene expression and the modulation of enzyme activity.
Propriétés
Numéro CAS |
126987-99-3 |
|---|---|
Nom du produit |
2-Ethyl-3-methylquinoxalin-5-amine |
Formule moléculaire |
C11H13N3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-ethyl-3-methylquinoxalin-5-amine |
InChI |
InChI=1S/C11H13N3/c1-3-9-7(2)13-11-8(12)5-4-6-10(11)14-9/h4-6H,3,12H2,1-2H3 |
Clé InChI |
WXAJZVAOPQVXSP-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC(=C2N=C1C)N |
SMILES canonique |
CCC1=NC2=CC=CC(=C2N=C1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















